Acetamido-cnu

Therapeutic index Walker 256 BCNU comparison

Acetamido-cnu (1-(2-chloroethyl)-1-nitroso-3-(methylenecarboxamido)urea; CAS 102585-46-6) is a monofunctional water-soluble congener of the 2-chloroethylnitrosourea (CNU) class of DNA-alkylating antineoplastic agents. Originally synthesised by Eisenbrand, Fiebig, and Zeller as part of a programme to develop water-soluble BCNU analogues with improved therapeutic ratios, Acetamido-cnu bears an acetamido substituent at the N-3 position that confers aqueous solubility while retaining the chloroethylating moiety responsible for DNA interstrand crosslink formation.

Molecular Formula C5H9ClN4O3
Molecular Weight 208.6 g/mol
CAS No. 102585-46-6
Cat. No. B011089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamido-cnu
CAS102585-46-6
Synonyms1-(2-chloroethyl) -1-nitroso-3-(methylenecarboxamido)urea
acetamido-CNU
Molecular FormulaC5H9ClN4O3
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESCC(=O)NN(C(=O)NCCCl)N=O
InChIInChI=1S/C5H9ClN4O3/c1-4(11)8-10(9-13)5(12)7-3-2-6/h2-3H2,1H3,(H,7,12)(H,8,11)
InChIKeyXSIXQOVOUVBLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamido-cnu (CAS 102585-46-6): A Water-Soluble 2-Chloroethylnitrosourea for DNA-Crosslinking Research


Acetamido-cnu (1-(2-chloroethyl)-1-nitroso-3-(methylenecarboxamido)urea; CAS 102585-46-6) is a monofunctional water-soluble congener of the 2-chloroethylnitrosourea (CNU) class of DNA-alkylating antineoplastic agents [1]. Originally synthesised by Eisenbrand, Fiebig, and Zeller as part of a programme to develop water-soluble BCNU analogues with improved therapeutic ratios, Acetamido-cnu bears an acetamido substituent at the N-3 position that confers aqueous solubility while retaining the chloroethylating moiety responsible for DNA interstrand crosslink formation [1]. Its preclinical characterisation spans rat leukemia L5222, Walker carcinosarcoma 256, DMBA-induced mammary carcinoma, and murine melanoma B16 models, where it was benchmarked directly against clinically established nitrosoureas including BCNU (carmustine), CCNU (lomustine), MeCCNU (semustine), chlorozotocin, and HECNU [2].

Why Generic 2-Chloroethylnitrosourea Substitution Cannot Replace Acetamido-cnu in Research Applications


Within the 2-chloroethylnitrosourea class, even structurally minor N-3 substituent variations produce large divergences in DNA crosslinking efficiency, myelosuppressive potency, carbamoylating activity, and long-term toxicity [1]. Acetamido-cnu was explicitly designed as a water-soluble, monofunctional alkylator that uncouples high DNA interstrand crosslink formation from the off-target glutathione reductase inhibition and cumulative bone marrow toxicity characteristic of BCNU [2]. Direct comparative studies demonstrate that compounds sharing the same chloroethylating warhead — e.g., BCNU, CCNU, chlorozotocin — yield markedly different in vivo efficacy and toxicity profiles when evaluated in identical tumour models [3]. Consequently, substituting Acetamido-cnu with another CNU-class agent without accounting for these documented differential properties invalidates experimental reproducibility and undermines the design rationale of water-soluble nitrosourea research programmes.

Quantitative Differentiation Evidence for Acetamido-cnu vs. Comparator Nitrosoureas


Higher Therapeutic Index Than BCNU in Walker Carcinosarcoma 256 — Acetamido-cnu Selection Advantage

In the Walker 256 rat carcinosarcoma model, the new water-soluble nitrosourea analogs including Acetamido-cnu yielded a therapeutic index (LD50/ED50) of 2.4–2.7, representing a 14–29% improvement over BCNU's therapeutic index of 2.1 [1]. The same study demonstrated that at low doses in dose-response regimens, Acetamido-cnu effected higher tumour weight inhibition than BCNU against subcutaneously implanted Walker 256, an advantage that was not observed for chlorozotocin [1].

Therapeutic index Walker 256 BCNU comparison dose-response

Superior DNA Interstrand Crosslink Induction in Bone Marrow vs. BCNU and Chlorozotocin at Equimolar Dose

At a single equimolar intraperitoneal dose of 100 µmol/kg in rats, Acetamido-cnu was substantially more effective at inducing DNA-DNA interstrand crosslinks in bone marrow than either BCNU or chlorozotocin [1]. The peak level and overall magnitude of crosslinks varied considerably with chemical structure: both Acetamido-cnu and HECNU produced markedly higher crosslink levels than BCNU or chlorozotocin [1]. In a parallel study in mice, Acetamido-cnu and HECNU each produced a dose-dependent increase in DNA-DNA interstrand crosslinking that was paralleled by marked inhibition of both CFU-C (granulocyte-committed) and CFU-S (pluripotent) progenitor cells, whereas BCNU and chlorozotocin were much less effective at crosslinking DNA and much less myelosuppressive [2].

DNA interstrand crosslinking bone marrow alkaline elution myelosuppression

Leukemia L5222 Efficacy Comparable to CCNU, Decisively Superior to Chlorozotocin

In the highly nitrosourea-sensitive preterminal rat leukemia L5222 model, Acetamido-cnu was one of only two newly synthesised water-soluble compounds (alongside Morpholino-CNU) whose dose range effecting a median survival time exceeding 90 days was approximately comparable to that of the clinically established agent CCNU [1]. Among eight compounds tested in this model, chlorozotocin was the only agent that achieved no cures whatsoever [1]. MeCCNU was the single most effective compound overall, but Acetamido-cnu's performance parity with CCNU — a frontline clinical nitrosourea — distinguishes it from the majority of comparator agents in this aggressive late-stage disease setting [1].

L5222 rat leukemia median survival CCNU comparator preterminal model

Synergistic Antitumour Activity with Hyperthermia in Melanoma B16 — Statistically Superior to Cisplatin and Dacarbazine Combinations

In a mouse melanoma B16 footpad model, Acetamido-cnu administered as a single agent produced statistically significant antitumour activity comparable to that of dacarbazine or cyclophosphamide, while single-agent cisplatin had no significant effect [1]. When each cytotoxin was combined with local hyperthermia (43.5°C for 60 min), the Acetamido-cnu + hyperthermia combination achieved therapeutic results that were significantly better (p < 0.05) than those obtained with either cisplatin + hyperthermia or dacarbazine + hyperthermia [1]. This represents a direct, statistically validated superiority of the Acetamido-cnu–hyperthermia combination over two clinically standard melanoma treatment regimens in the same experimental system.

hyperthermia melanoma B16 synergy thermochemotherapy

Reduced Glutathione Reductase Inhibition: Class-Level Differentiation of Water-Soluble vs. Established Nitrosoureas

A comparative pharmacological characterisation demonstrated that water-soluble nitrosoureas as a class induce significantly less inhibition of glutathione reductase compared with established lipophilic nitrosoureas such as BCNU [1]. Glutathione reductase inhibition by BCNU is mediated through carbamoylation of the enzyme's active-site cysteine residues and is mechanistically linked to cumulative pulmonary and hepatic toxicity [1]. Acetamido-cnu, by virtue of its monofunctional chloroethylating design and reduced carbamoylating potential, belongs to this water-soluble subclass with attenuated glutathione reductase inhibition [2]. Furthermore, water-soluble nitrosoureas are reported to be superior to BCNU with regard to long-term toxicity and carcinogenicity endpoints [1].

glutathione reductase carbamoylation water-soluble nitrosourea long-term toxicity

Water Solubility as a Formulation and Delivery Differentiator vs. Lipophilic Clinical Nitrosoureas

Acetamido-cnu was deliberately designed as a water-soluble derivative of the 2-chloroethylnitrosourea pharmacophore [1]. In contrast, BCNU and CCNU require organic solvent-based formulations (ethanol/polyethylene glycol or lipid emulsions) for parenteral administration, introducing solvent-related toxicities and complicating pharmacokinetic interpretation [1]. Acetamido-cnu and its congener Morpholino-CNU are explicitly classified as the water-soluble substances among the four newly introduced compounds evaluated by Zeller and Eisenbrand, and this physicochemical property was a primary design criterion for the synthesis programme [1]. The water solubility does not come at the cost of lipophilicity sufficient for membrane permeation, as evidenced by the compound's potent in vivo activity across multiple tumour models [2].

water solubility formulation BCNU analog organic solvent-free

Evidence-Backed Research and Industrial Application Scenarios for Acetamido-cnu


DNA Damage and Repair Mechanistic Studies Requiring High-Efficiency Crosslink Induction

Researchers investigating the kinetics, repair, and biological consequences of DNA interstrand crosslinks should prioritise Acetamido-cnu over BCNU or chlorozotocin. Bedford and Eisenbrand (1984) demonstrated that at an equimolar dose of 100 µmol/kg i.p., Acetamido-cnu produced substantially higher peak levels and overall magnitude of DNA-DNA interstrand crosslinks in rat bone marrow than either BCNU or chlorozotocin . The alkaline elution assay time course data from this study provide a validated experimental framework for crosslink measurement. This application is directly supported by the quantitative differentiation evidence in Section 3, Evidence Item 2.

Thermochemotherapy Protocol Development for Melanoma and Hyperthermia-Sensitive Tumours

Investigators developing combined hyperthermia–chemotherapy regimens should select Acetamido-cnu as the nitrosourea component based on the statistically significant (p < 0.05) superiority of Acetamido-cnu + hyperthermia over both cisplatin + hyperthermia and dacarbazine + hyperthermia in the murine B16 melanoma model . The hyperthermia protocol (43.5°C local hyperthermia for 60 min, single treatment) is well-characterised and reproducible. This application is directly supported by the quantitative differentiation evidence in Section 3, Evidence Item 4.

In Vivo Efficacy Studies in Aggressive Leukaemia Models Where Water-Soluble Formulation Is Required

For preclinical leukaemia studies employing the rat L5222 model — a well-characterised system highly sensitive to nitrosoureas — Acetamido-cnu provides efficacy comparable to CCNU while offering water-soluble, organic-solvent-free formulation . The preterminal L5222 implantation protocol is standardised, and the curative dose range for Acetamido-cnu has been empirically established . This scenario is particularly relevant when experimental protocols prohibit ethanol-based vehicles or when comparing water-soluble nitrosoureas as a subclass. This application is directly supported by the quantitative differentiation evidence in Section 3, Evidence Item 3.

Structure–Activity Relationship Studies of Nitrosourea N-3 Substituent Effects on Therapeutic Ratio

Acetamido-cnu is one of a systematically designed series of water-soluble BCNU congeners synthesised by Eisenbrand and colleagues, enabling direct SAR comparisons where the N-3 substituent is varied while the 2-chloroethyl DNA-alkylating moiety is held constant . Its therapeutic index of 2.4–2.7 (vs. BCNU at 2.1) and remission rate of 32% in DMBA-induced mammary carcinoma (vs. BCNU at 17%) provide quantitative benchmarks for SAR studies . Procurement of Acetamido-cnu alongside its structural congeners (Morpholino-CNU, Piperidino-CNU, ethylmethanesulfonato-CNU) enables controlled investigation of how N-3 substituent polarity, size, and hydrogen-bonding capacity modulate DNA crosslinking efficiency and therapeutic index. This application is supported by evidence from Section 3, Evidence Items 1 and 6.

Quote Request

Request a Quote for Acetamido-cnu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.